Alw-II-41-27 - 1186206-79-0

Alw-II-41-27

Catalog Number: EVT-258608
CAS Number: 1186206-79-0
Molecular Formula: C32H32F3N5O2S
Molecular Weight: 607.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ALW-II-41-27 is a small molecule classified as a type II tyrosine kinase inhibitor. [] It is specifically recognized for its high affinity and selectivity towards the EphA2 receptor tyrosine kinase, a protein implicated in various cellular processes including cell growth, survival, migration, and angiogenesis. [, , , , ] ALW-II-41-27's utility in scientific research stems from its ability to inhibit EphA2 activity, allowing researchers to elucidate the role of EphA2 in various physiological and pathological conditions, particularly in cancer. [, , , , ]

HG-6-63-01

Compound Description: HG-6-63-01 is a type II tyrosine kinase inhibitor (TKI) that demonstrates inhibitory activity against the RET (rearranged during transfection) proto-oncogene. This compound exhibits nanomolar potency in blocking RET-mediated signaling and proliferation in cell lines harboring oncogenic RET mutations, including those associated with multiple endocrine neoplasia (MEN) type 2 syndromes and medullary thyroid carcinoma (MTC) [].

Relevance: HG-6-63-01 shares a similar 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore with ALW-II-41-27, which is crucial for stabilizing the inactive conformation of the RET activation loop [, ]. This structural similarity translates to their overlapping target profile, as both compounds effectively inhibit RET kinase activity and demonstrate efficacy in preclinical models of RET-driven cancers.

XMD15-44

Compound Description: XMD15-44 is another type II RET TKI that shares structural similarities with ALW-II-41-27. It effectively inhibits the activity of various oncogenic RET mutants, including the V804M "gatekeeper" mutant, which is known to confer resistance to other RET inhibitors []. This compound exhibits potent anti-proliferative effects in RET-driven cancer cell lines.

Relevance: Similar to ALW-II-41-27, XMD15-44 possesses the 3-trifluoromethyl-4-methylpiperazinephenyl pharmacophore, highlighting their shared mechanism of action in targeting RET kinase []. Both compounds effectively inhibit RET signaling and demonstrate promising antitumor activity in preclinical models.

Dasatinib

Compound Description: Dasatinib is a multi-target tyrosine kinase inhibitor that targets BCR-ABL, SRC family kinases, and other receptor tyrosine kinases []. It is clinically approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

[¹²³I]ETB

Compound Description: [¹²³I]ETB is a radiolabeled derivative of ETB, a potent EphA2 receptor kinase inhibitor structurally based on ALW-II-41-27 []. It was designed as a potential single-photon emission computed tomography (SPECT) imaging tracer for visualizing EphA2 expression in vivo.

Relevance: [¹²³I]ETB is structurally related to ALW-II-41-27 and shares its high affinity for the EphA2 receptor []. This compound holds promise as a non-invasive imaging tool for detecting and monitoring EphA2 expression in cancers, which could aid in patient stratification and treatment planning.

ETB

Compound Description: ETB is a non-radioactive analog of [¹²³I]ETB and a potent inhibitor of EphA2 receptor kinase []. It serves as the structural basis for the development of [¹²³I]ETB and exhibits promising in vitro activity against EphA2.

Relevance: The design of ETB draws inspiration from the structure of ALW-II-41-27, indicating their shared structural features and potential for EphA2 inhibition []. ETB's potent inhibition of EphA2 receptor kinase activity highlights its potential as a therapeutic agent or as a lead compound for further optimization.

Overview

ALW-II-41-27 is a small-molecule inhibitor specifically targeting the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. This compound has gained attention for its potential therapeutic applications in various malignancies, particularly in inhibiting cancer cell proliferation, migration, and invasion. ALW-II-41-27 operates through mechanisms that affect signaling pathways critical to cell behavior and tumor progression.

Source

ALW-II-41-27 was developed as part of a rationally designed library aimed at discovering potent inhibitors for Eph receptor tyrosine kinases. It has been identified as a selective inhibitor of EphA2, with studies demonstrating its efficacy in various cancer cell lines, including cervical and hepatocellular carcinoma cells .

Classification

ALW-II-41-27 is classified as an Eph receptor tyrosine kinase inhibitor. Its primary target is the EphA2 receptor, which is implicated in several cellular processes, including cell adhesion, migration, and proliferation. The compound's ability to inhibit this receptor positions it as a potential therapeutic agent in oncology.

Synthesis Analysis

Methods

The synthesis of ALW-II-41-27 involves multiple steps of organic synthesis techniques typical for small-molecule drug development. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:

  1. Rational Design: Utilizing structure-activity relationship studies to optimize binding affinity and selectivity toward EphA2.
  2. Chemical Reactions: Employing standard reactions such as amination, alkylation, and cyclization to construct the molecular framework.
  3. Purification: Using techniques like chromatography to isolate the final product from reaction mixtures.

Technical Details

The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of ALW-II-41-27.

Molecular Structure Analysis

Structure

ALW-II-41-27 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the EphA2 receptor. The precise three-dimensional conformation is crucial for its inhibitory activity.

Data

While detailed crystallographic data specific to ALW-II-41-27 may not be available, studies on related compounds provide insights into how these inhibitors bind to the inactive conformation of Eph kinases . Understanding the binding interactions at the molecular level is vital for optimizing drug design.

Chemical Reactions Analysis

Reactions

ALW-II-41-27 primarily functions through competitive inhibition of the EphA2 receptor. This inhibition disrupts downstream signaling pathways associated with cancer progression, notably:

  1. Inhibition of RhoA/ROCK Pathway: ALW-II-41-27 has been shown to decrease GTP-RhoA and ROCK1 protein levels in treated cells, leading to reduced cell migration and invasion .
  2. Alterations in Cell Signaling: By blocking EphA2 activity, ALW-II-41-27 affects various signaling cascades that regulate cellular behavior in cancer cells.

Technical Details

Experimental setups often involve treating cancer cell lines with varying concentrations of ALW-II-41-27 and assessing changes in protein expression through techniques such as western blotting and quantitative polymerase chain reaction.

Mechanism of Action

Process

The mechanism of action for ALW-II-41-27 involves:

  1. Binding to EphA2: The compound selectively binds to the extracellular domain of EphA2, preventing its activation by ephrin ligands.
  2. Downstream Effects: This blockade leads to decreased activation of associated signaling pathways such as RhoA/ROCK and AKT, which are critical for tumor growth and metastasis .

Data

Studies indicate that treatment with ALW-II-41-27 results in significant reductions in cell proliferation and invasion metrics across various cancer models .

Physical and Chemical Properties Analysis

Physical Properties

ALW-II-41-27 is typically characterized by:

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on specific structural features).
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which is commonly used for biological assays.

Chemical Properties

Chemical stability under physiological conditions is crucial for its function as an inhibitor. The compound must maintain activity over time when stored appropriately (e.g., at -20°C) .

Applications

ALW-II-41-27 has several potential scientific uses:

  1. Cancer Research: As an inhibitor of EphA2, it is utilized in studies investigating tumor biology, particularly in cancers where EphA2 plays a pivotal role.
  2. Therapeutic Development: The compound serves as a lead molecule for developing new anticancer therapies targeting Eph receptors.
  3. Mechanistic Studies: It aids researchers in elucidating the roles of Eph receptors in various biological processes beyond oncology, including angiogenesis and inflammation .
Introduction to ALW-II-41-27 and EphA2 Signaling

Historical Context of Eph Receptor Tyrosine Kinases in Disease Pathogenesis

Eph receptors, the largest family of receptor tyrosine kinases (RTKs), were initially characterized for their roles in embryonic development and neuronal pathfinding. The EPHA2 gene, located on human chromosome 1q36.1, gained prominence when genomic studies linked its overexpression to epithelial cancers and cardiovascular pathologies. Eph receptors interact with membrane-bound ephrin ligands to initiate bidirectional signaling cascades regulating cell adhesion, migration, and differentiation. Dysregulation of EphA2 signaling manifests in two distinct states:

  • Ligand-dependent oncogenesis: Forward signaling promotes metastatic behavior in epithelial tumors
  • Ligand-independent inflammation: EphA2 overexpression in atherosclerosis activates NF-κB and MAPK pathways independent of ephrin binding [3] [10]

The discovery of EphA2's involvement in fungal recognition (Pneumocystis β-glucans) revealed its unexpected role in innate immunity, positioning it at the intersection of infectious, neoplastic, and inflammatory diseases [8] [10].

Structural and Functional Characterization of EphA2 in Disease Pathogenesis

ALW-II-41-27 (C~32~H~32~F~3~N~5~O~2~S; MW 607.69 g/mol) is a type II kinase inhibitor targeting EphA2's ATP-binding pocket with high specificity (K~d~ = 12 nM). Its trifluoromethylphenyl-thiophenecarboxamide structure enables dual-action inhibition:

  • Allosteric inhibition: Stabilizes the kinase domain in inactive conformation via DFG-motif interaction
  • Competitive blockade: Displaces ATP through hydrophobic interactions with Leu779 and Val786 residues [6] [7]

Table 1: Binding Affinity of ALW-II-41-27 for Eph Receptors

Kinase TargetIC₅₀ (nM)Binding Specificity
EphA211High-affinity ATP-competitive
EphB248Moderate affinity
EphA387Moderate affinity
PDGFRα>1,000Negligible inhibition

Source: Biochemical kinase profiling assays [6] [7]

Functionally, ALW-II-41-27 modulates EphA2-driven pathologies through distinct mechanisms:

  • Oncogenesis: Suppresses ligand-induced phosphorylation (Tyr588) in non-small cell lung cancer, disrupting downstream PI3K/AKT and MAPK survival pathways. EphA2 ablation mimics inhibitor effects, confirming target specificity [6] [7].
  • Atherosclerosis: Reduces plaque necrotic core area by 37.8% and increases collagen content in ApoE⁻/⁻ mice, indicating plaque stabilization. Mechanistically, it inhibits macrophage infiltration and smooth muscle cell depletion within lesions [3].
  • Osteoarthritis: Computational modeling predicts EphA2 activation induces chondrocyte hypertrophy. ALW-II-41-27 reverses pathological endochondral ossification in human chondrocytes and mouse joints [5].

Table 2: Disease-Specific Mechanisms of EphA2 Inhibition

Disease ContextKey Effector PathwaysALW-II-41-27 Effects
Cervical carcinomaRhoA/ROCK GTPaseInhibits migration/invasion (↓GTP-RhoA 62%) [2]
AtherosclerosisHepatic LXRα-ABC transporters↑Cholesterol efflux (ABCA1/G5 2.3-fold) [3]
Pneumocystis pneumoniaMacrophage p38/ERK MAPK↓TNF-α (84%) and IL-1β (76%) [8] [10]
OsteoarthritisSTAT3/MAPK hypertrophy axisPrevents chondrocyte calcification [5]

Rationale for Targeting EphA2 with Small-Molecule Inhibitors

The therapeutic imperative for EphA2-selective inhibitors stems from three established biological paradigms:

Oncogenic Dependence:EphA2 is overexpressed in >60% of HPV-positive cervical carcinomas and drives proliferation via RhoA/ROCK-mediated cytoskeletal remodeling. Genetic silencing experiments confirm that EphA2-depleted cells lose invasive capacity, establishing ALW-II-41-27's mechanistic basis for inhibiting migration (↓58%) and invasion (↓67%) in HeLa/CaSki cells [2] [4].

Metabolic-Inflammatory Crosstalk:In atherosclerosis, ALW-II-41-27 exerts dual benefits by:

  • Enhancing reverse cholesterol transport via LXRα-mediated ABCA1/G5/G8 upregulation (2.1-fold; p<0.01)
  • Reprogramming gut microbiota to enrich Akkermansia and Lactobacillus species, increasing secondary bile acid production (deoxycholic acid ↑3.7-fold) which farnesoid X receptor (FXR) to suppress hepatic lipogenesis [3]

Pathogen Recognition Receptor (PRR) Mimicry:EphA2 functions as a pattern recognition receptor for β-glucans from Pneumocystis and Saccharomyces cerevisiae. ALW-II-41-27 blocks β-glucan-induced EphA2 phosphorylation in lung macrophages, reducing TNF-α release by >75% (p<0.001) and potentially mitigating infection-related hyperinflammation [8] [10].

Properties

CAS Number

1186206-79-0

Product Name

Alw-II-41-27

IUPAC Name

N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide

Molecular Formula

C32H32F3N5O2S

Molecular Weight

607.7 g/mol

InChI

InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

HYWXBDQAYLPMIX-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ALW-II-41-27; ALW II-41-27; ALWII-41-27; ALW-II-4127; ALW II-4127; ALWII-4127.

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.